molecular formula C7H7ClO2 B3024740 5-Chloro-2-methoxyphenol CAS No. 3743-23-5

5-Chloro-2-methoxyphenol

Cat. No. B3024740
CAS RN: 3743-23-5
M. Wt: 158.58 g/mol
InChI Key: HIWHLFQMDDWLRB-UHFFFAOYSA-N
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Patent
US06479491B1

Procedure details

A solution of 5-chloro-2-methoxy benzeneboronic acid (1.9 g, 10 mmol) in hydrogen peroxide (2.04 ml, 30% solution) and ethanol 40 ml was refluxed for 30 min. Water was added and the product was extracted with two portions of ethyiacetate. Drying over magnesium sulfate and evaporation of the solvent gave the product as an oil. Yield 1.05 g, 65%.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6](B(O)O)[CH:7]=1.[OH2:13]>OO.C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([OH:13])[CH:7]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)B(O)O)OC
Name
Quantity
2.04 mL
Type
solvent
Smiles
OO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with two portions of ethyiacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.